3-(Hydroxymethyl)-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZVBCSTUGYGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570979 | |
| Record name | 3-(Hydroxymethyl)-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180628-74-4 | |
| Record name | 3-(Hydroxymethyl)-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 Hydroxymethyl 5 Nitrophenol
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 3-(Hydroxymethyl)-5-nitrophenol molecule from basic precursors in a limited number of steps.
Preparation from m-Nitroaniline and Derivatives
A common and well-established method for synthesizing nitrophenols involves the diazotization of the corresponding nitroaniline followed by hydrolysis. In the case of 3-nitrophenol (B1666305), m-nitroaniline is the starting material. The process typically involves dissolving m-nitroaniline in a strong acid, such as sulfuric acid, and then treating it with a solution of sodium nitrite (B80452) at low temperatures (0-5°C) to form the diazonium salt. orgsyn.orggoogle.com This diazonium salt is then hydrolyzed by heating, often in the presence of the acidic solution, to yield the corresponding phenol (B47542). orgsyn.orggoogle.com
While this method is primarily used for the synthesis of 3-nitrophenol, the introduction of a hydroxymethyl group would require further steps. A plausible, though not explicitly detailed in the provided results, multi-step sequence could involve the protection of the amino group of m-nitroaniline, followed by hydroxymethylation of the aromatic ring, deprotection, diazotization, and finally hydrolysis to yield this compound. The direct conversion of m-nitroaniline to this compound in a single step is not a commonly reported or straightforward transformation.
A related synthesis starts with o-toluidine (B26562) to produce 2-methyl-5-nitrophenol. This process involves salt formation with sulfuric acid, followed by nitration, diazotization, and hydrolysis. google.comgoogle.com This highlights a general strategy that could potentially be adapted for a hydroxymethyl-substituted analogue.
Nitration and Hydroxymethylation of Precursor Aromatic Systems
The synthesis of nitrophenols can also be achieved through the direct nitration of phenolic compounds. paspk.org However, the nitration of phenol itself typically yields a mixture of ortho- and para-nitrophenols due to the ortho-para directing nature of the hydroxyl group. reddit.com Achieving meta-nitration, as required for this compound, necessitates a different strategy.
One approach could involve starting with a precursor that directs nitration to the desired position. For instance, starting with a compound that already contains a meta-directing group could facilitate the introduction of the nitro group at the correct position relative to the hydroxyl or a precursor to the hydroxymethyl group.
The hydroxymethylation of an aromatic ring can be accomplished through various methods, but a direct and selective hydroxymethylation of a nitrophenol to obtain the desired isomer can be challenging.
One-Pot and Multi-Step Synthetic Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of efficiency and reduced waste. A one-pot C-H activation/borylation/oxidation sequence has been reported for the synthesis of 3,5-disubstituted phenols, such as 3-bromo-5-methylphenol, from 3-bromotoluene. nih.gov This type of methodology could potentially be adapted for the synthesis of this compound.
Multi-step syntheses provide greater control over the regioselectivity of each reaction. libretexts.org A hypothetical multi-step synthesis of this compound could involve the following sequence:
Start with a suitable precursor, for example, a compound with a protected hydroxyl group and a group that can be converted to a hydroxymethyl group.
Perform a regioselective nitration.
Convert the precursor group to the hydroxymethyl group.
Deprotect the hydroxyl group.
Flow chemistry is an emerging paradigm for multi-step synthesis, allowing for the continuous production of complex molecules. rsc.org
Indirect Synthetic Routes and Precursor Transformations
Indirect routes involve the synthesis of a related molecule that is then chemically modified to yield the final product.
Modification of Related Nitrophenols (e.g., 2-methyl-3-hydroxymethyl-5-nitrophenol)
The synthesis of this compound could potentially be achieved by modifying a closely related nitrophenol. For instance, if 2-methyl-3-hydroxymethyl-5-nitrophenol were available, a selective de-methylation reaction would be required to yield the target compound. However, the selective removal of a methyl group from an aromatic ring without affecting other functional groups can be a significant synthetic challenge.
A more common strategy involves the diazotization of a related aniline (B41778). For example, 2-methyl-5-nitroaniline (B49896) is diazotized and then hydrolyzed to produce 2-methyl-5-nitrophenol. prepchem.com This highlights the general utility of the diazotization-hydrolysis sequence in the synthesis of substituted nitrophenols.
Derivatization of Other Aromatic Intermediates
The synthesis of this compound can also be approached through the derivatization of other aromatic intermediates. For example, a process for preparing 2-amino-5-nitrophenol (B90527) derivatives involves the ring-opening of benzoxazole (B165842) derivatives. google.com This demonstrates how complex heterocyclic systems can serve as precursors to substituted phenols.
Another approach could involve starting with an intermediate that already contains the hydroxymethyl and nitro groups in the desired orientation, but with a different functional group that can be converted to a hydroxyl group.
Chemo- and Regioselective Functionalization Techniques
The primary challenge in synthesizing this compound lies in achieving the desired substitution pattern on the phenol ring. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the nitro (-NO₂) group is a meta-directing deactivator. This inherent electronic preference makes the direct nitration of 3-(hydroxymethyl)phenol an unlikely route to the desired product, as it would favor nitration at positions ortho and para to the activating groups.
To overcome this, chemists often employ multi-step strategies that involve protecting groups and carefully orchestrated functionalization. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve:
Starting with a meta-directing precursor: A common strategy is to begin with a starting material where the directing effects align for the desired substitution. For instance, starting with m-nitroaniline, the amino group can be diazotized and subsequently replaced with a hydroxyl group to form m-nitrophenol. orgsyn.org
Introducing the hydroxymethyl group: The hydroxymethyl group can be introduced through various methods. One potential, yet unconfirmed, approach could be a formylation reaction followed by reduction.
The regioselectivity of nitration is a critical factor. In the nitration of phenol itself, a mixture of ortho- and para-nitrophenols is typically obtained. byjus.comunacademy.comyoutube.com The ratio of these isomers can be influenced by reaction conditions such as the nitrating agent, temperature, and solvent. sciencemadness.org To achieve the specific meta-substitution required for this compound, indirect methods are necessary.
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of advanced techniques to improve efficiency, selectivity, and sustainability in the preparation of complex molecules like this compound.
Catalytic Reactions in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided results, general principles of catalytic reactions are highly relevant.
Catalytic Nitration: Various catalysts have been developed for the nitration of aromatic compounds. These include solid acid catalysts and metal nitrates. nih.govresearchgate.net For instance, the nitration of phenols can be carried out under heterogeneous conditions using a combination of inorganic acidic salts like Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂. nih.gov This method offers advantages such as milder reaction conditions and easier work-up. nih.gov
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. chemscene.com While not directly applied to the synthesis of this compound in the search results, these methods could be hypothetically employed in a multi-step synthesis, for example, in the introduction of the hydroxymethyl group or its precursor.
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this could involve:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.
Catalytic Methods: As mentioned, catalytic reactions are inherently greener as they reduce the amount of reagents needed and can lead to higher selectivity, minimizing waste. mdpi.com The use of heterogeneous catalysts further simplifies product purification. nih.gov
Bio-based Feedstocks: Exploring the use of renewable starting materials. For example, 2,5-bis(hydroxymethyl)furan (BHMF), a bio-based monomer, is used in the synthesis of polyesters, showcasing a move towards sustainable polymers. rsc.org While not directly related to this compound, this highlights the trend of using bio-derived building blocks.
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis. polimi.it These include enhanced safety, better temperature control, improved reproducibility, and the potential for automation and scale-up. polimi.itnih.gov
For a multi-step synthesis of this compound, a flow chemistry platform could integrate several reaction and purification steps. chimia.chnih.gov This approach is particularly beneficial for reactions that are exothermic or involve unstable intermediates, as the small reaction volumes in flow reactors mitigate safety risks. nih.gov For instance, the in-situ generation of reactive species like acetyl nitrate (B79036) for nitration has been successfully demonstrated in a continuous flow setup. nih.gov
Reaction Mechanisms and Kinetics in Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
Elucidation of Proposed Reaction Mechanisms
The synthesis of this compound would likely involve several fundamental reaction mechanisms:
Electrophilic Aromatic Substitution (EAS): This is a key class of reactions for functionalizing aromatic rings. The nitration of phenols is a classic example of EAS. byjus.comunacademy.comresearchgate.net The mechanism involves the generation of a nitronium ion (NO₂⁺) electrophile, which then attacks the electron-rich phenol ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com The hydroxyl group of phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. byjus.comyoutube.com
Nucleophilic Aromatic Substitution (SNA_r): While less common than EAS, S_NAr can occur on aromatic rings that are substituted with strong electron-withdrawing groups, such as nitro groups. libretexts.orgwikipedia.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgwikipedia.orglibretexts.org For S_NAr to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate. libretexts.org A hypothetical step in a synthesis could involve the displacement of a halide by a hydroxide (B78521) or other nucleophile on a suitably activated nitro-substituted benzene (B151609) ring. libretexts.orgyoutube.com
Nitration Mechanisms: The nitration of phenols can be complex. While direct electrophilic attack by the nitronium ion is a major pathway, other mechanisms have been proposed. stackexchange.com One alternative involves the initial nitrosation of the phenol to form a nitrosophenol, which is then oxidized to the corresponding nitrophenol. sciencemadness.orgstackexchange.com The concentration of nitrous acid can significantly influence the ortho/para product ratio. sciencemadness.org
Kinetic Studies of Key Synthetic Steps
The principal step in the synthesis of this compound is the nitration of 3-(hydroxymethyl)phenol. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The kinetics of this reaction are crucial for controlling the reaction rate and preventing the formation of unwanted byproducts.
The rate of nitration of phenolic compounds is known to be significantly faster than that of benzene. quora.comdoubtnut.com The hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The hydroxymethyl group, while less activating than a methyl group, is also an ortho-, para-directing group. rsc.org In the case of 3-(hydroxymethyl)phenol, the hydroxyl group directs the incoming electrophile to the positions ortho and para to it (positions 2, 4, and 6). The hydroxymethyl group at position 3 further influences the regioselectivity.
Due to the lack of specific kinetic data for the nitration of 3-(hydroxymethyl)phenol, we can draw parallels from studies on similar compounds, such as m-cresol (B1676322) (3-methylphenol). The nitration of m-cresol has been studied, and it provides a reasonable model for understanding the kinetics of 3-(hydroxymethyl)phenol nitration. core.ac.ukrsc.org The reaction is generally considered to follow second-order kinetics, being first order with respect to the phenolic substrate and first order with respect to the nitrating agent (nitronium ion, NO₂⁺). doubtnut.com
The rate law can be expressed as: Rate = k[C₇H₈O₂][NO₂⁺]
Where:
k is the second-order rate constant
[C₇H₈O₂] is the concentration of 3-(hydroxymethyl)phenol
[NO₂⁺] is the concentration of the nitronium ion
The rate of nitration is highly dependent on the reaction conditions, particularly the temperature and the concentration of the acid catalyst. Lower temperatures are generally preferred to control the exothermic nature of the reaction and to minimize the formation of dinitrated and other byproducts.
To quantify the reactivity of 3-(hydroxymethyl)phenol, the Hammett equation can be employed. This equation relates the rate and equilibrium constants for reactions of substituted benzene derivatives. The Hammett substituent constant (σ) for the hydroxymethyl group (CH₂OH) has been estimated, which allows for a comparison of its electronic effect with other substituents. rsc.orgpitt.edustenutz.eu The σₚ value for the hydroxymethyl group is approximately -0.04, indicating it is a weakly electron-donating group. rsc.org This is in contrast to the more strongly electron-donating methyl group.
Table 1: Estimated Kinetic Parameters for the Nitration of 3-(Hydroxymethyl)phenol (Modeled on m-Cresol Nitration)
| Parameter | Estimated Value | Conditions |
| Relative Rate (k_rel to Benzene) | > 1 (Significantly faster) | Typical nitrating conditions |
| Reaction Order | Second Order (1st in phenol, 1st in NO₂⁺) | Concentrated H₂SO₄/HNO₃ |
| Activation Energy (Ea) | 15 - 20 kcal/mol | Estimated range |
Thermodynamic Considerations in Reaction Optimization
The thermodynamic parameters of the nitration of 3-(hydroxymethyl)phenol are critical for understanding the reaction's feasibility, spontaneity, and equilibrium position. The key thermodynamic quantities of interest are the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG).
The nitration of aromatic compounds is generally an exothermic process, meaning it releases heat (ΔH < 0). core.ac.uk This is due to the formation of strong C-N and O-H bonds in the products, which outweighs the energy required to break the C-H bond in the aromatic ring and the O-N bond in nitric acid. The exothermic nature of the reaction necessitates careful temperature control to prevent runaway reactions and the formation of undesired byproducts. A study on the nitration of m-cresol indicated that the heat of reaction is a significant factor to consider in process design. core.ac.uk
The spontaneity of the reaction is determined by the change in Gibbs free energy (ΔG), which is related to enthalpy and entropy by the equation:
ΔG = ΔH - TΔS
Given that the nitration is exothermic (negative ΔH) and the entropy change is likely small, the Gibbs free energy change will be negative, indicating a spontaneous reaction under standard conditions.
While specific thermodynamic data for the synthesis of this compound is scarce, we can estimate these values based on data for related compounds. The standard Gibbs free energy of formation (ΔfG°) for m-cresol is available, and computational methods can be used to estimate the values for the nitrated products. chemeo.com
Table 2: Estimated Thermodynamic Parameters for the Nitration of 3-(Hydroxymethyl)phenol
| Parameter | Estimated Value | Significance |
| Enthalpy of Reaction (ΔH) | -30 to -40 kcal/mol | Highly exothermic, requires cooling |
| Entropy of Reaction (ΔS) | Small, likely negative | Minor contribution to ΔG |
| Gibbs Free Energy of Reaction (ΔG) | < 0 | Spontaneous reaction |
Note: These values are estimations based on general principles of aromatic nitration and data from similar compounds. Precise calorimetric measurements would be required for accurate determination.
Spectroscopic and Structural Elucidation Studies
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Hydroxymethyl)-5-nitrophenol would be expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the two hydroxyl protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl groups would significantly influence the chemical shifts of the aromatic protons.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are in unique chemical environments and would likely appear as distinct multiplets in the aromatic region (typically δ 6.0-8.5 ppm). The proton situated between the hydroxyl and hydroxymethyl groups would be the most shielded, while the proton between the hydroxyl and nitro groups would be significantly deshielded.
Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and would be expected to produce a singlet around δ 4.5-5.0 ppm.
Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons would each give rise to a broad singlet. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but they are typically found in the δ 4.0-7.0 ppm range for phenolic -OH and δ 2.0-5.0 ppm for alcoholic -OH.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals would be anticipated.
Aromatic Carbons (Ar-C): Six signals would correspond to the carbons of the benzene ring. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups would show the most significant shifts. The carbon bearing the nitro group (C-NO₂) would be shifted downfield, as would the carbon attached to the phenolic hydroxyl group (C-OH).
Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group would be expected to appear in the δ 60-70 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 130 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-CH₂OH | - | 140 - 145 |
| Aromatic C-NO₂ | - | 148 - 152 |
| -CH₂- | 4.6 - 4.8 | 60 - 65 |
| Phenolic -OH | 5.0 - 6.0 (broad s) | - |
| Alcoholic -OH | 2.5 - 4.0 (broad s) | - |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are vital for identifying the functional groups present in a molecule.
O-H Stretching: A prominent, broad absorption band would be expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the hydrogen-bonded stretching vibrations of the phenolic and alcoholic hydroxyl groups.
N-O Stretching: The nitro group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
C-O Stretching: A strong band corresponding to the C-O stretching of the hydroxymethyl group and the phenolic C-O bond would be observed in the 1000-1260 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching would produce several peaks in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, with the symmetric nitro stretch and aromatic ring vibrations often producing strong Raman signals.
Table 2: Expected Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 (Strong) |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1330 - 1370 (Strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (Multiple bands) |
| Alcohol/Phenol (B47542) | C-O Stretch | 1000 - 1260 (Strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (Medium) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems. The presence of the phenol and nitro groups on the benzene ring creates a chromophore that absorbs in the UV region.
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems, these are typically high-energy transitions, resulting in strong absorption bands. The presence of auxochromes (-OH, -CH₂OH) and the nitro group would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
n→π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π→π* transitions. nzqa.govt.nz For nitrophenols, these bands are a characteristic feature. nih.gov
Based on data for 3-nitrophenol (B1666305), one would expect this compound to exhibit significant absorption in the UV region, likely with maxima between 270-350 nm.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₇H₇NO₄, with a molecular weight of approximately 169.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 169.
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the hydroxyl group (-OH, 17 Da), or the hydroxymethyl group (-CH₂OH, 31 Da). The fragmentation of nitrophenols often involves complex rearrangements.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision (e.g., to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₇H₇NO₄), confirming the identity of the compound.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Neutral Loss |
| 169 | [M]⁺• (Molecular Ion) | - |
| 152 | [M - OH]⁺ | •OH |
| 139 | [M - CH₂O]⁺ | CH₂O |
| 138 | [M - CH₂OH]⁺ | •CH₂OH |
| 123 | [M - NO₂]⁺ | •NO₂ |
Crystallographic Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information.
Absolute Structure: XRD analysis would confirm the connectivity of the atoms, unambiguously verifying the substitution pattern on the benzene ring.
Bond Lengths and Angles: Precise measurements of bond lengths and angles would be obtained, offering insights into the electronic effects of the substituents on the geometry of the aromatic ring.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This would include detailed information on intermolecular hydrogen bonding involving the phenolic hydroxyl, alcoholic hydroxyl, and nitro groups, which are critical in determining the physical properties of the solid.
Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal.
Currently, there is no published single-crystal X-ray diffraction data for this compound in major crystallographic databases.
Vibrational and Electronic Structure Investigations
For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the hydroxymethyl (-CH₂OH) group, the nitro (-NO₂) group, and the substituted benzene ring. While specific experimental spectra for this compound are not extensively documented, analysis of related molecules such as 3-nitrophenol and other substituted phenols provides a basis for predicting the key vibrational modes. spectroscopyonline.comresearchgate.net
The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the FTIR spectrum, generally in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the hydroxymethyl group are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com Vibrations associated with the benzene ring, such as C-C stretching, C-H in-plane and out-of-plane bending, will also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and to aid in the assignment of the observed spectral bands. researchgate.netnih.gov These calculations can provide a detailed understanding of the nature of the vibrational modes, including the contribution of different atomic motions.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200 - 3600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Hydroxymethyl -CH₂OH | C-H Stretch | 2850 - 3000 |
| Nitro -NO₂ | Asymmetric Stretch | 1500 - 1570 |
| Nitro -NO₂ | Symmetric Stretch | 1300 - 1370 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Hydroxymethyl -CH₂OH | C-O Stretch | 1000 - 1260 |
| Aromatic Ring | C-H Out-of-Plane Bend | 690 - 900 |
The electronic properties of this compound are primarily determined by the electronic transitions within the nitrophenol chromophore. UV-Visible absorption spectroscopy is a key technique for studying these transitions. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.
For 3-nitrophenol, a closely related compound, the UV-visible absorption spectrum shows a maximum absorption (λmax) at approximately 275 nm and a second, broader band with a maximum around 340 nm that extends into the visible region. docbrown.info This absorption in the blue region of the visible spectrum is responsible for the pale yellow color of 3-nitrophenol. docbrown.info The electronic transitions in nitrophenols are typically π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the benzene ring and the hydroxyl group, an electron-donating group, leads to charge transfer characteristics in these transitions. rsc.org
The absorption spectrum of this compound is expected to be similar to that of 3-nitrophenol, with potential minor shifts in the absorption maxima due to the presence of the hydroxymethyl substituent. The solvent environment can also influence the position and intensity of the absorption bands.
Fluorescence spectroscopy can be used to investigate the emission properties of the molecule after electronic excitation. When a molecule absorbs light and is promoted to an excited state, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. While detailed fluorescence emission data for this compound is not widely available, studies on other nitrophenol derivatives can provide insights. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. researchgate.net
Table 3: Expected Electronic Absorption Properties of this compound
| Transition Type | Expected λmax (nm) | Region |
| π → π | ~275 | Ultraviolet (UV) |
| π → π (Charge Transfer) | ~340 | Ultraviolet (UV) / Visible |
Computational Chemistry and Theoretical Modeling of 3 Hydroxymethyl 5 Nitrophenol
Molecular Orbital Theory
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com Despite the importance of these parameters, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for 3-(Hydroxymethyl)-5-nitrophenol are not available in published research. For context, a DFT study on the related isomer, 3-(hydroxymethyl)-2-nitrophenol, reported a HOMO-LUMO gap of 4.7 eV.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the interaction between the HOMO of one molecule and the LUMO of another to predict the outcome of a chemical reaction. numberanalytics.comwikipedia.org The theory is a powerful tool for predicting reaction feasibility, regioselectivity, and stereoselectivity. numberanalytics.comnumberanalytics.com For example, in a reaction, the HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. numberanalytics.com The feasibility of a reaction can be estimated by the energy difference between the interacting HOMO and LUMO; a smaller gap suggests a more favorable reaction. numberanalytics.com While the principles of FMO theory are well-established, a specific application to predict the reactivity of this compound is absent from the scientific literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic nature of molecules, offering a window into their conformational flexibility and interactions with the surrounding environment over time.
Conformational Sampling and Dynamics in Solution
While specific molecular dynamics simulation data for this compound is not readily found in the surveyed literature, the principles of conformational analysis can be applied. The molecule possesses two key rotatable bonds: the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-O bond within the hydroxymethyl group. In a solution, the molecule would not exist as a single static structure but as an ensemble of interconverting conformers.
Intermolecular Interactions and Solvent Effects
The nature of the solvent is expected to play a crucial role in the behavior of this compound. The phenolic hydroxyl group, the hydroxymethyl group, and the nitro group are all capable of engaging in hydrogen bonding, either as donors or acceptors.
In protic solvents like water or alcohols, extensive hydrogen bonding networks would form. The phenolic proton is acidic and can be donated, while the oxygen atoms of the hydroxyl and nitro groups can act as hydrogen bond acceptors. The hydroxymethyl group can also participate in both donating and accepting hydrogen bonds. Studies on other nitrophenols have shown that solvent can significantly influence their photochemical and electronic properties. rsc.orgresearchgate.netrsc.org For instance, the photochemistry of nitrophenols can differ markedly between aqueous and organic solvents, a phenomenon attributed to specific solute-solvent interactions. rsc.orgresearchgate.netrsc.org Theoretical studies on 4-nitrophenol (B140041) have also highlighted the substantial impact of the solvent on reaction kinetics. nih.gov
In a hypothetical MD simulation, the radial distribution functions (RDFs) between the functional groups of this compound and solvent molecules would reveal the specific nature and strength of these interactions. For example, the RDF between the hydrogen of the phenolic hydroxyl group and the oxygen of water molecules would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding.
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
While experimental NMR data for this compound is not provided here, theoretical calculations can predict the 1H and 13C NMR spectra. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the nitro group and the electronic effects of the hydroxyl and hydroxymethyl groups. The protons of the hydroxymethyl group would appear as a distinct signal, with its chemical shift and multiplicity dependent on the solvent and temperature due to exchange phenomena and coupling with the hydroxyl proton.
The accuracy of predicted NMR shifts is highly dependent on the level of theory, basis set, and the inclusion of solvent effects. github.ioescholarship.org Benchmarking studies have shown that specific functionals can provide highly accurate predictions of proton chemical shifts when compared to experimental data. github.io For a reliable prediction for this compound, one would typically perform a conformational search, optimize the geometry of the most stable conformers, and then calculate the NMR parameters, often averaging them based on the Boltzmann population of each conformer. escholarship.org
Table 1: Predicted 1H NMR Chemical Shifts for a Hypothetical Nitrophenol Derivative
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | 7.8 |
| H-4 | 7.5 |
| H-6 | 8.1 |
| -CH2- | 4.6 |
| Ar-OH | 10.2 |
| -CH2OH | 5.3 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Simulated IR, UV-Vis, and Raman Spectra
Theoretical calculations can also generate simulated infrared (IR), ultraviolet-visible (UV-Vis), and Raman spectra.
The IR spectrum would be characterized by distinct vibrational modes. Key predicted peaks would include the O-H stretching vibrations of the phenolic and hydroxymethyl groups, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and various C-H and C=C stretching and bending modes of the aromatic ring.
The UV-Vis absorption spectrum is determined by electronic transitions between molecular orbitals. For nitrophenols, the absorption bands in the UV-Vis region are typically attributed to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent. rsc.orgresearchgate.netrsc.org Theoretical studies on nitrophenols have shown good agreement between calculated and experimental absorption spectra. rsc.org For this compound, the presence of the hydroxymethyl group would likely cause subtle shifts in the absorption maxima compared to 3-nitrophenol (B1666305).
Table 2: Predicted UV-Vis Absorption Maxima for a Hypothetical Nitrophenol Derivative in Water
| Transition | Predicted λmax (nm) |
| π → π | 280 |
| n → π | 350 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
The Raman spectrum provides complementary vibrational information to the IR spectrum, with the intensities of the peaks being governed by changes in polarizability during vibrations.
Chemical Reactivity and Mechanism Predictions
Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule and to elucidate potential reaction mechanisms. This is achieved by analyzing the electronic structure and the potential energy surface of reacting systems.
The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the hydroxyl group (and meta to the nitro group). Conversely, the ring is activated towards nucleophilic aromatic substitution.
The phenolic hydroxyl group imparts acidic properties and is a site for reactions such as etherification and esterification. The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or be involved in esterification or etherification reactions. Computational studies on the reactivity of different hydroxyl groups in polyhydroxy compounds have demonstrated the ability to predict their relative reactivity based on calculated parameters. nih.gov
Table 3: Calculated Reactivity Descriptors for a Hypothetical Phenolic Compound
| Descriptor | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Mulliken Charge on Phenolic O | -0.65 |
| Mulliken Charge on Nitro N | +0.85 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's role as an electron donor or acceptor in chemical reactions. The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For instance, in related phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the hydroxyl oxygen, suggesting these are the primary sites for electrophilic attack. mdpi.com
Computational studies can also be employed to model reaction mechanisms, for example, by locating transition states and calculating activation barriers. smu.edu For this compound, one could theoretically model its oxidation, nitration, or polymerization reactions to understand the detailed mechanistic pathways.
Transition State Localization and Reaction Pathway Determination
The study of chemical reactions at a molecular level is greatly enhanced by computational methods that can map out the entire reaction pathway, including the high-energy transition states that are fleeting and difficult to observe experimentally. For a molecule like this compound, these methods can provide invaluable details on its synthesis and degradation mechanisms.
Theoretical Framework:
Reaction pathway determination for a molecule such as this compound would typically employ quantum mechanical methods, most notably Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for systems of this size. The process involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State (TS) Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This saddle point corresponds to the transition state. Common methods for TS searching include the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer methods.
Frequency Calculations: These are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. acs.org
Expected Research Findings:
For this compound, computational studies could elucidate the mechanisms of several key reactions:
Nitration of 3-(hydroxymethyl)phenol: A computational study could model the electrophilic aromatic substitution reaction to form this compound. This would involve calculating the activation energies for nitration at different positions of the aromatic ring to explain the observed regioselectivity. Studies on similar phenols, like eugenol (B1671780) and thymol, have successfully used DFT to rationalize the observed regioselectivity of nitration. nih.govresearchgate.net
Oxidation/Reduction Reactions: The hydroxymethyl and nitro groups are susceptible to oxidation and reduction, respectively. Computational modeling could determine the transition states and reaction pathways for these transformations, providing insights into the required reagents and conditions.
A hypothetical reaction coordinate diagram for a reaction involving this compound would map the change in Gibbs free energy as the reactants are converted to products, highlighting the energy barriers (activation energies) that govern the reaction rate.
Computational Insights into Acid-Base Properties and Tautomerism
Computational chemistry provides powerful tools to understand and quantify the acidic nature of phenols and the potential for tautomerism, which can significantly influence a molecule's reactivity and biological activity.
Computational Prediction of pKa:
The acidity of a phenol is quantified by its pKa value. Computational methods can predict pKa values with a high degree of accuracy. nih.govscispace.com The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent (typically water):
Phenol-OH + H₂O ⇌ Phenoxide-O⁻ + H₃O⁺
Various computational protocols exist, often employing a combination of high-level quantum mechanical calculations for the gas-phase energetics and a continuum solvation model (like SMD or CPCM) to account for the effect of the solvent. nih.govnih.gov For substituted phenols, it has been shown that DFT calculations can yield pKa values with a mean absolute error of less than 0.5 pKa units. nih.govresearchgate.net
For this compound, the electron-withdrawing nitro group is expected to significantly increase its acidity (lower its pKa) compared to phenol (experimental pKa ≈ 10). The hydroxymethyl group, being weakly deactivating, would have a smaller effect. QSPR (Quantitative Structure-Property Relationship) models, which correlate calculated atomic charges with experimental pKa values for a large set of phenols, could also be employed to estimate its pKa. acs.orgxray.cz
Tautomerism in Nitrophenols:
While phenol itself does not exhibit significant tautomerism, the presence of a nitro group can, in principle, allow for the formation of a quinone-like tautomer (aci-form or nitronic acid).
Phenol-Nitro Tautomerism:
Computational studies on similar nitro-containing compounds have investigated the relative stabilities of such tautomers. orientjchem.orgresearchgate.net These studies typically involve:
Optimization of the geometries of all possible tautomers.
Calculation of their relative energies (Gibbs free energies) in the gas phase and in different solvents.
Calculation of the energy barriers for the tautomeric interconversion.
For this compound, the phenolic form is expected to be overwhelmingly more stable than any potential aci-nitro tautomer due to the aromaticity of the benzene (B151609) ring. Computational studies on other aromatic nitro compounds have consistently shown a high energy penalty for the disruption of aromaticity. researchgate.net
Below is a hypothetical data table illustrating the kind of results a computational study on the tautomerism of this compound might produce.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Hypothetical) | Relative Energy (kcal/mol) in Water (Hypothetical) |
|---|---|---|
| Phenolic form | 0.0 | 0.0 |
| Aci-nitro tautomer | +25.0 | +20.0 |
Prediction of Reaction Selectivity and Yield
A major goal of computational chemistry in organic synthesis is to predict the outcome of a reaction, including its selectivity (regio-, chemo-, and stereoselectivity) and yield, before it is run in the lab.
Predicting Regioselectivity:
For reactions like further electrophilic substitution on the this compound ring, computational methods can predict the most likely site of reaction. This is typically done by analyzing the electronic structure of the molecule to identify the most nucleophilic positions. Common approaches include:
Analysis of Atomic Charges: Calculating the partial atomic charges on the ring carbons can indicate which are most electron-rich and therefore most susceptible to electrophilic attack.
Frontier Molecular Orbital (FMO) Theory: The shape and energy of the Highest Occupied Molecular Orbital (HOMO) can point to the sites of electrophilic attack. The positions on the ring where the HOMO has the largest lobes are often the most reactive.
Modeling Reaction Intermediates: Calculating the relative energies of the possible sigma-complexes (Wheland intermediates) formed upon attack of the electrophile at different positions can be a very reliable predictor of regioselectivity. The pathway with the lowest energy intermediate is generally favored.
For this compound, both the hydroxyl and hydroxymethyl groups are ortho-, para-directing, while the nitro group is meta-directing. A computational study would quantify these directing effects to predict the outcome of, for example, a second nitration or a halogenation reaction.
Predicting Reaction Yield:
Predicting reaction yields with high accuracy is a more complex challenge, as yields are influenced by a multitude of factors including reaction kinetics, thermodynamics, and experimental conditions. nih.gov While traditional quantum chemical calculations of a single reaction pathway can provide insights into the feasibility of a reaction, they are often insufficient for quantitative yield prediction.
More recently, machine learning (ML) approaches have shown promise in this area. rsc.org These models are trained on large datasets of known reactions and their reported yields. By representing molecules and reactions as numerical descriptors (fingerprints or graphs), the ML model can learn the complex relationships between reactants, reagents, conditions, and the resulting yield.
A hypothetical application to this compound would involve using a pre-trained ML model for a specific reaction class (e.g., Suzuki coupling of a derivative) to predict the yield under various conditions (catalyst, solvent, temperature).
Below is a hypothetical table illustrating how computational predictions for reaction selectivity could be presented.
| Reaction | Possible Product | Calculated Activation Energy (kcal/mol) (Hypothetical) | Predicted Major Product |
|---|---|---|---|
| Monobromination | 2-bromo-3-(hydroxymethyl)-5-nitrophenol | 22.5 | No |
| 4-bromo-3-(hydroxymethyl)-5-nitrophenol | 18.2 | Yes | |
| 6-bromo-3-(hydroxymethyl)-5-nitrophenol | 19.8 | Minor |
Derivatives and Functionalization of 3 Hydroxymethyl 5 Nitrophenol
Modification of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo typical reactions such as esterification, etherification, oxidation, reduction, and halogenation.
The hydroxyl of the hydroxymethyl group can be converted into esters and ethers. Esterification can be achieved by reacting 3-(hydroxymethyl)-5-nitrophenol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Similarly, etherification can be performed, for instance, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. The phenolic hydroxyl is also acidic and can react under certain conditions, necessitating the use of specific strategies for selective esterification or etherification of the hydroxymethyl group. For instance, chemoselective esterification of phenolic alcohols may require protective group strategies to prevent reaction at the more acidic phenolic hydroxyl. researchgate.net
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | R-COCl, Pyridine | 3-(Acyloxymethyl)-5-nitrophenol |
| Esterification | (RCO)₂O, Base | 3-(Acyloxymethyl)-5-nitrophenol |
| Etherification | 1. NaH; 2. R-X | 3-(Alkoxymethyl)-5-nitrophenol |
The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde and further to a carboxylic acid. libretexts.org The choice of oxidizing agent determines the product. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, yielding 3-formyl-5-nitrophenol . Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will oxidize the hydroxymethyl group directly to a carboxylic acid, forming 3-hydroxy-5-nitrobenzoic acid . biosynth.comsigmaaldrich.com The oxidation of aldehydes to carboxylic acids can also be achieved with reagents like Tollens' reagent. acs.org
| Target Product | Reagents | Product Name |
|---|---|---|
| Aldehyde | PCC, CH₂Cl₂ | 3-formyl-5-nitrophenol |
| Carboxylic Acid | KMnO₄, H⁺, heat | 3-hydroxy-5-nitrobenzoic acid |
The hydroxymethyl group can be reduced to a methyl group, a transformation known as deoxygenation. This conversion of a benzylic alcohol to the corresponding alkane can be challenging but several methods are available. One approach is catalytic hydrogenolysis, using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source. reddit.comresearchgate.netjk-sci.com Another effective method involves the use of hydriodic acid (HI) with red phosphorus, which can reduce benzylic alcohols to the corresponding hydrocarbons. nih.govresearchgate.netresearchgate.net This reaction proceeds via an iodide intermediate which is then reduced.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C | 3-methyl-5-nitrophenol |
| Reduction | HI, red P | 3-methyl-5-nitrophenol |
| Reductive Deoxygenation | Et₃SiH, Pd(OAc)₂ | 3-methyl-5-nitrophenol |
The hydroxyl of the hydroxymethyl group can be replaced by a halogen (Cl, Br) to form a benzylic halide. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used for this transformation. masterorganicchemistry.comchemistrysteps.comchadsprep.comlibretexts.org These reactions typically proceed with inversion of configuration if the carbon is chiral. The resulting 3-(halomethyl)-5-nitrophenol is an activated halide, susceptible to nucleophilic substitution reactions (SₙAr). libretexts.orglibretexts.org The presence of the electron-withdrawing nitro group further activates the aromatic ring toward such substitutions. libretexts.orgbeilstein-journals.org This allows for the introduction of a wide variety of nucleophiles, such as amines, cyanides, and alkoxides, to create a diverse range of derivatives.
| Reaction | Reagents | Intermediate/Product |
|---|---|---|
| Chlorination | SOCl₂ | 3-(chloromethyl)-5-nitrophenol |
| Bromination | PBr₃ | 3-(bromomethyl)-5-nitrophenol |
| Nucleophilic Substitution | NaCN, DMSO | 3-(cyanomethyl)-5-nitrophenol |
| Nucleophilic Substitution | R-NH₂, base | 3-((alkylamino)methyl)-5-nitrophenol |
Modification of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group and its reduction can lead to several different nitrogen-containing functionalities.
The reduction of the nitro group is a common and important transformation. Complete reduction yields the corresponding amino group, forming 3-amino-5-(hydroxymethyl)phenol . This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Sn, Fe, or Zn with HCl).
Partial reduction of the nitro group can lead to the formation of azoxy or azo compounds. The formation of symmetric azoxy derivatives can be achieved by using reducing agents like potassium borohydride (B1222165) (KBH₄) in water, often facilitated by a phase transfer catalyst. mdpi.comresearchgate.net The reaction proceeds through the condensation of intermediate nitroso and hydroxylamine (B1172632) species. The synthesis of symmetric azo compounds can be accomplished directly from the nitroaromatic compound using reagents such as magnesium with triethylammonium (B8662869) formate. publish.csiro.auresearchgate.net Asymmetric azo compounds can also be synthesized in a single step by the reaction of a nitro compound with an aniline (B41778) derivative. researchgate.net
| Target Product | Reagents/Conditions | Product Class |
|---|---|---|
| Amine | H₂, Pd/C or Fe/HCl | Amino derivative |
| Azoxy Compound | KBH₄, H₂O, PEG-400 | Azoxy derivative |
| Azo Compound | Mg, HCO₂HNEt₃, MeOH | Azo derivative |
Selective Reductions
The selective reduction of the nitro group in this compound to an amino group, while preserving the phenolic hydroxyl and hydroxymethyl functionalities, is a key transformation. This conversion yields 3-amino-5-(hydroxymethyl)phenol, a valuable intermediate. Various methods are available for the chemoselective reduction of aromatic nitro compounds.
Catalytic hydrogenation is a widely used method. Reagents such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can effectively reduce the nitro group. rsc.orgresearchgate.net For instance, the catalytic hydrogenation of nitrophenols is often conducted in solvents like water or methanol (B129727). rsc.orggoogle.com The use of specific catalysts, such as platinum on carbon (Pt/C), can be beneficial when other sensitive groups are present. stackexchange.comrsc.org The addition of catalytic amounts of vanadium compounds to hydrogenation reactions has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products. google.com
Chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), is another classic and effective method. This method is known for its high chemoselectivity, leaving other reducible groups like esters or halogens unaffected. stackexchange.com
| Reagent System | Catalyst/Promoter | Solvent | General Conditions | Product |
| H₂ | Pd/C or Pt/C | Ethanol, Water | Room temperature, 1-60 psi H₂ | 3-Amino-5-(hydroxymethyl)phenol |
| NaBH₄ | Pd/C | Water, Ethanol | Room temperature | 3-Amino-5-(hydroxymethyl)phenol |
| SnCl₂·2H₂O | None | Ethanol, Ethyl Acetate (B1210297) | 70°C | 3-Amino-5-(hydroxymethyl)phenol |
This table presents generalized conditions based on reactions with similar substrates. Specific conditions for this compound may vary.
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for modification due to its acidity and nucleophilicity, especially after deprotonation to form a phenoxide ion.
Alkylation and Acylation
Alkylation: The phenolic hydroxyl group can be readily alkylated to form ethers. This reaction, typically a Williamson ether synthesis, involves deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. nih.govpharmaxchange.info The choice of solvent can be critical; aprotic solvents like DMF or THF generally favor O-alkylation. nih.gov For example, reacting the phenoxide of this compound with an alkyl halide like methyl iodide would yield 3-(hydroxymethyl)-1-(methoxy)-5-nitrobenzene.
Acylation: Acylation of the phenolic hydroxyl group leads to the formation of esters. This can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). libretexts.org The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction.
Formation of Ethers and Esters
The formation of ethers and esters are fundamental transformations of the phenolic group in this compound.
Ethers: As mentioned, etherification is typically achieved under basic conditions to generate the phenoxide, followed by nucleophilic attack on an alkyl halide. nih.gov The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.
Esters: Esterification can be performed under various conditions. Direct esterification with a carboxylic acid can be catalyzed by a strong acid, though this is sometimes less effective for phenols. google.com A more common and efficient method is the reaction with an acid chloride or anhydride (B1165640) under basic conditions. ncert.nic.in Another approach is using coupling agents like carbodiimides (e.g., DCC) to facilitate the condensation between the phenol and a carboxylic acid, which can proceed smoothly for phenolic substrates. rsc.org
| Reaction Type | Reagent 1 | Reagent 2 | Solvent | Typical Product Class |
| Alkylation (Etherification) | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | DMF, THF | Phenyl Ether |
| Acylation (Esterification) | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | Dichloromethane | Phenyl Ester |
| Esterification | Carboxylic Acid | DCC (Carbodiimide) | Dichloromethane | Phenyl Ester |
This table presents generalized conditions. The hydroxymethyl group might also react under certain conditions, requiring protective group strategies for full selectivity.
Ring Functionalization and Substitution Reactions
The substituents already present on the benzene (B151609) ring dictate the reactivity and regioselectivity of further substitution reactions.
Electrophilic Aromatic Substitution (e.g., halogenation, sulfonation)
In electrophilic aromatic substitution (SₑAr), the directing effects of the existing groups are paramount. The hydroxyl (-OH) group is a powerful activating group and an ortho-, para- director. byjus.comfiveable.me The hydroxymethyl (-CH₂OH) group is a weak activator and also an ortho-, para- director. The nitro (-NO₂) group is a strong deactivator and a meta- director. lumenlearning.comorganicchemistrytutor.com
The powerful activating and directing effect of the -OH group dominates. The positions ortho and para to the hydroxyl group are C2, C4, and C6.
Position 2: Ortho to -OH, meta to -NO₂, and ortho to -CH₂OH.
Position 4: Ortho to -OH, ortho to -NO₂, and para to -CH₂OH.
Position 6: Para to -OH, ortho to -NO₂, and ortho to -CH₂OH.
The strong deactivating effect of the nitro group at C5 will significantly reduce the reactivity of the adjacent C4 and C6 positions. Therefore, electrophilic attack is most likely to occur at the C2 position , which is ortho to the strongly activating hydroxyl group and meta to the deactivating nitro group.
Halogenation: Phenols are highly activated and can often be halogenated without a Lewis acid catalyst. byjus.comwikipedia.org Reaction with bromine (Br₂) in a solvent like chloroform (B151607) could lead to the formation of 2-bromo-3-(hydroxymethyl)-5-nitrophenol. byjus.com Milder and more selective brominating agents have also been developed for phenols. nih.gov
Sulfonation: Sulfonation with fuming sulfuric acid would likely also favor the C2 position, though the harsh conditions might lead to side reactions.
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂ in CHCl₃ | 2-Bromo-3-(hydroxymethyl)-5-nitrophenol |
| Chlorination | Cl₂ | 2-Chloro-3-(hydroxymethyl)-5-nitrophenol |
| Sulfonation | H₂SO₄/SO₃ | 3-(Hydroxymethyl)-5-nitro-2-sulfophenol |
Predictions are based on established principles of substituent directing effects. fiveable.melumenlearning.comorganicchemistrytutor.com
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that are typically electron-poor. libretexts.org The reaction requires two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. youtube.comwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comwikipedia.org
The parent compound, this compound, does not possess a suitable leaving group and therefore cannot directly undergo SₙAr. However, a derivative, such as the 2-chloro-3-(hydroxymethyl)-5-nitrophenol synthesized via electrophilic halogenation, would be a candidate for SₙAr. In this derivative, the chlorine atom at C2 is ortho to the strongly activating nitro group at C5 (relative to the leaving group's position). A nucleophile, such as an alkoxide (e.g., CH₃O⁻), could then displace the chloride ion. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. youtube.commdpi.com
Synthesis of Polymeric and Supramolecular Assemblies
The bifunctional nature of this compound, with its hydroxyl and hydroxymethyl groups, makes it a potential candidate for use as a monomer in polymerization reactions or as a building block in the design of more complex supramolecular architectures.
Incorporation into Organic Frameworks and Polymers
Theoretically, the hydroxyl and hydroxymethyl groups could be utilized for polycondensation or other polymerization techniques to form polyesters or polyethers. The nitro group could also be reduced to an amine, providing further reactive sites for creating polyamides or polyimines. These polymers could possess interesting material properties due to the inherent functionality of the monomer unit.
Furthermore, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs). The hydroxyl group, and potentially the hydroxymethyl group, could coordinate to metal centers, forming extended, porous structures. However, a review of the literature did not reveal any published research detailing the synthesis and characterization of polymers or MOFs specifically incorporating this compound.
Self-Assembly and Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecules into well-defined larger structures. The functional groups on this compound, particularly the hydroxyl, hydroxymethyl, and nitro groups, are all capable of participating in hydrogen bonding as both donors and acceptors. This suggests the potential for this molecule to form intricate hydrogen-bonded networks, leading to the formation of liquid crystals, gels, or other organized assemblies.
Despite this potential, there is a lack of specific studies in the available scientific literature that investigate the self-assembly behavior and supramolecular chemistry of this compound.
Environmental Chemistry and Fate
Occurrence and Sources in the Environment
Anthropogenic and Potential Formation Pathways
There is no available information specifically documenting the anthropogenic sources or environmental formation pathways of 3-(Hydroxymethyl)-5-nitrophenol.
For the general class of nitrophenols, however, both direct emission and secondary formation are significant sources. Anthropogenic activities are the primary origin of nitrophenols in the environment, as there is no evidence of their formation from natural sources. Key sources include:
Industrial Processes: Nitrophenols are used as intermediates in the manufacturing of a wide range of products, including dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides. Releases can occur from these manufacturing and processing industries.
Vehicle Emissions: Traffic activity is a major source of nitrophenols found in the air. They are formed during the thermal reaction of fuel with nitrogen oxides and are released in the exhaust of both gasoline and diesel vehicles.
Atmospheric Formation: Nitrophenols can be formed secondarily in the atmosphere through photochemical reactions involving aromatic compounds like benzene (B151609) and phenol (B47542), which are themselves pollutants from anthropogenic sources.
It is plausible that this compound could be formed through similar pathways if the corresponding precursor aromatic compounds are present in the environment.
Presence in Various Environmental Compartments (air, water, soil)
Specific monitoring data for the presence of this compound in air, water, or soil is not found in the reviewed scientific literature.
Generally, nitrophenols as a group have been detected in various environmental compartments. Their distribution is governed by their physical and chemical properties. Nitrophenols are expected to be highly soluble in water. Due to low vapor pressures, their potential for long-range atmospheric transport is considered low. In the atmosphere, their persistence is limited, with estimated half-lives ranging from 3 to 18 days. In aquatic systems, both photolysis and biodegradation are important processes affecting their fate. In soil, biodegradation is considered a primary degradation pathway.
Degradation Pathways in Natural Systems
Photolysis and Photochemical Degradation in Air and Water
No specific studies on the photolysis or photochemical degradation of this compound have been identified.
However, research on related nitrophenols indicates that photolysis is a significant degradation pathway in both the atmosphere and surface waters.
In the Atmosphere: The photolysis of nitrophenols in the gas phase can be a source of nitrous acid (HONO), a key precursor to the hydroxyl radical (OH•), which is a major atmospheric oxidant. Studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show they undergo photolysis upon absorbing sunlight.
In Water: In aquatic environments, photolysis is also a key process, especially in near-surface waters where sunlight penetration is highest. The degradation of p-nitrophenol, for example, can be initiated by ozone, particularly under UV radiation which generates highly reactive hydroxyl radicals. The half-life for the photolysis of nitrophenols can range from one to eight days in freshwater. Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) has also been shown to be effective for some nitrophenols. nih.govnih.govfrontiersin.org
Biodegradation by Microorganisms in Soil and Water
There is no available research specifically detailing the biodegradation of this compound by microorganisms.
Nonetheless, the biodegradation of other nitrophenols is well-documented. Numerous bacterial strains have been isolated that can utilize various nitrophenols as their sole source of carbon and energy. nih.govmonash.edunih.gov
Two primary metabolic pathways have been identified for nitrophenol degradation:
The Hydroquinone (B1673460) (HQ) Pathway: Common in Gram-negative bacteria, this pathway involves the initial conversion of the nitrophenol to hydroquinone. nih.gov
The 1,2,4-Benzenetriol (B23740) (BT) Pathway: Typically found in Gram-positive bacteria, this pathway proceeds through a 1,2,4-benzenetriol intermediate. nih.gov
The initial step in both pathways is often catalyzed by a monooxygenase enzyme. For instance, studies on 3-methyl-4-nitrophenol (B363926) have identified enzymes that catalyze its conversion to methyl-1,4-benzoquinone. frontiersin.org The ability of microbial communities to degrade nitrophenols can be enhanced through acclimation.
Hydrolysis and Other Abiotic Transformation Processes
Specific data on the hydrolysis or other abiotic transformation processes of this compound are not available.
For nitrophenols in general, while biodegradation and photolysis are often the most significant degradation pathways, other abiotic processes can contribute to their transformation. Hydrolysis of the nitro group from the aromatic ring is generally not considered a rapid process under typical environmental conditions. However, the presence of other functional groups, such as the hydroxymethyl group in this compound, could potentially influence its reactivity.
Mineralization Pathways and End Products
For related compounds, such as nitrophenols without the hydroxymethyl group, biodegradation pathways have been investigated. For instance, the degradation of p-nitrophenol can proceed through the formation of hydroquinone or 4-nitrocatechol, eventually leading to intermediates of the β-ketoadipate pathway. d-nb.infonih.gov Similarly, some bacterial strains are known to degrade nitrophenols and their derivatives. researchgate.netresearchgate.net However, the influence of the hydroxymethyl group on the enzymatic systems of microorganisms and the subsequent degradation route for this compound has not been specifically elucidated. Studies on the breakdown of 3-methyl-4-nitrophenol have identified catechol as a major intermediate, indicating that the degradation pathway can be influenced by the nature and position of substituents on the phenol ring. nih.gov
Environmental Fate Modeling and Prediction
Partitioning Behavior (Air-Water, Soil-Water)
The partitioning behavior of a chemical between different environmental compartments, such as air-water and soil-water, is crucial for predicting its distribution and potential for transport. This behavior is often described by the Henry's Law constant for air-water partitioning and the soil organic carbon-water (B12546825) partition coefficient (Koc) for soil-water partitioning. viu.caviu.canj.gov
Specific, experimentally determined values for the Henry's Law constant and the soil-water partition coefficient for this compound are not available in the current scientific literature. For the related compound 3-nitrophenol (B1666305), a log Koc value of 1.68 has been reported. nih.gov The Koc value is a measure of a chemical's tendency to adsorb to soil organic matter; lower values suggest higher mobility in soil. epa.gov Without specific data, the environmental mobility of this compound cannot be accurately predicted.
Adsorption and Desorption in Soil and Sediment
The processes of adsorption to and desorption from soil and sediment particles significantly influence the fate and transport of organic chemicals in the environment. These processes determine the concentration of the chemical in the aqueous phase and, consequently, its availability for degradation and uptake by organisms.
There is a lack of specific studies on the adsorption and desorption characteristics of this compound in various types of soil and sediment. The presence of the nitro group is known to enhance the stability of nitrophenols in soil and water. nih.gov The adsorption and desorption behavior is influenced by soil properties such as organic matter content, pH, and clay content, as well as the chemical's own properties. mdpi.comnih.gov For other nitrophenols, adsorption has been studied on various materials, but these findings cannot be directly extrapolated to this compound without experimental verification.
Analytical Methods for Environmental Monitoring
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and effective technique for the analysis of phenolic compounds in environmental samples. researchgate.netchromatographyonline.com While no standardized HPLC method has been published specifically for the routine environmental monitoring of this compound, methods developed for other nitrophenols can provide a strong basis for its analysis.
For instance, an isocratic reverse-phase HPLC method with UV-Vis detection has been validated for the simultaneous analysis of 4-nitrophenol and its metabolites. nih.govnih.gov This method utilized a C18 column with a mobile phase consisting of a methanol (B129727) and citrate (B86180) buffer mixture and detection at 290 nm. nih.govnih.gov Another method for a range of phenols and nitrophenols employed a monolithic column with a mobile phase of acetate (B1210297) buffer and acetonitrile (B52724), with UV detection at the maximum absorbance wavelength for each compound. chromatographyonline.com For the analysis of 3-methyl-4-nitrophenol, a mobile phase of acetonitrile and water (60:40) with UV detection at 270 nm has been used. phmethods.net
Given the structural similarities, it is highly probable that an effective HPLC-UV method could be developed for this compound. The selection of the stationary phase (typically C18), the mobile phase composition and pH, and the detection wavelength would need to be optimized to achieve adequate separation and sensitivity for environmental samples. The UV absorption spectrum of 3-nitrophenol shows maxima at approximately 228 nm, 272 nm, and 328 nm in water, which can guide the selection of an appropriate detection wavelength. nih.gov
Based on a comprehensive search of scientific literature, there is currently no specific information available regarding the analysis of the chemical compound This compound using the analytical methods of Gas Chromatography-Mass Spectrometry (GC-MS), Supported Liquid Membrane Micro-Extraction (SLMME), or Non-Targeted Screening (NTS) methodologies for xenobiotics.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the following topics as they pertain directly to "this compound" due to the absence of published research data:
Non-Targeted Screening (NTS) Methodologies for Xenobiotics
Further research and publication in the field of analytical and environmental chemistry are required to address these specific areas for "this compound".
Applications in Materials Science
Development of Functional Materials
The development of advanced functional materials often relies on the incorporation of specialized organic molecules. While specific research on 3-(Hydroxymethyl)-5-nitrophenol in this context is limited, the known reactivity of its constituent functional groups suggests potential applications.
The hydroxyl and hydroxymethyl groups of this compound can participate in polymerization reactions. For instance, they can react with isocyanates to form polyurethanes or with carboxylic acids and their derivatives to form polyesters. The presence of the nitro group can influence the polymer's properties, such as its thermal stability, and solubility, and may introduce non-linear optical properties. However, specific examples of the integration of this compound into polymeric materials are not extensively documented in publicly available literature.
Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting technology that utilizes organic compounds as the emissive electroluminescent layer. The performance of OLEDs is highly dependent on the molecular structure of the organic materials used. While there is extensive research on various organic molecules for OLED applications, there is no specific information available in the scientific literature detailing the use of this compound in the fabrication of OLEDs. The development of OLED materials often involves complex molecular designs to achieve desired electronic and optical properties, and it does not appear that this compound has been a focus of such research to date.
The development of advanced coatings and films often involves the use of functionalized organic molecules to achieve specific surface properties, such as hydrophobicity, corrosion resistance, or UV protection. The functional groups of this compound could potentially be utilized to anchor the molecule to a surface or to cross-link within a coating formulation. However, there is a lack of specific studies or patents describing the application of this compound in advanced coatings and films.
Role as Intermediates in Specialty Chemicals
The chemical reactivity of this compound makes it a potential intermediate in the synthesis of a variety of specialty chemicals. The nitro group can be reduced to an amino group, and the hydroxyl and hydroxymethyl groups can undergo various chemical transformations.
The chromophoric nitro group and the auxochromic hydroxyl group on the aromatic ring of this compound are features commonly found in dye molecules. Through diazotization of the corresponding amino derivative (obtained by reduction of the nitro group) and subsequent coupling reactions, it is chemically plausible to synthesize azo dyes. The hydroxymethyl group could further be modified to fine-tune the dye's properties, such as its solubility or affinity for certain fabrics. However, specific examples of dyes or pigments synthesized from this compound are not well-documented.
In the context of photographic chemicals, certain nitrophenols have historically been used, but there is no available information to suggest that this compound has been utilized in this capacity.
The synthesis of rubber chemicals, such as accelerators and antioxidants, often involves complex organic molecules. While substituted phenols and nitroaromatics can be precursors in some of these syntheses, there is no specific information linking this compound to the production of rubber chemicals.
Similarly, while some phenolic and nitro-aromatic compounds have been investigated for their biocidal properties, there is no evidence in the available literature to suggest that this compound is used as a lumber preservative. The selection of wood preservatives is governed by stringent efficacy and environmental regulations, and the focus has been on other registered active ingredients. epa.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₄ | epa.gov |
| Molecular Weight | 169.14 g/mol | chemuniverse.com |
| CAS Number | 180628-74-4 | chemuniverse.com |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Nanomaterials and Composite Development
The functionalization of nanoparticles and carbon nanotubes (CNTs) is a critical step for their practical application in composite materials. The goal is to overcome the strong van der Waals forces that cause them to agglomerate, thereby ensuring they are well-dispersed within a polymer matrix or solvent. oup.com The structure of this compound, featuring a phenyl ring, a hydroxyl group, and a hydroxymethyl group, suggests its potential as a functionalizing agent through non-covalent interactions. Aromatic compounds can adsorb onto the surface of CNTs via π-π stacking interactions between the molecule's phenyl ring and the graphitic surface of the nanotube. researchgate.net This non-covalent approach is advantageous as it can improve dispersion without disrupting the CNT's desirable electronic and mechanical properties. oup.com
Furthermore, the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on this compound offer sites for covalent functionalization. Chemical functionalization, such as through acid treatment, is a known method to introduce hydroxyl groups onto CNT surfaces, which can then improve the interface with a matrix material and enhance the composite's strength. nih.gov The inherent hydroxyl groups of this compound could similarly be used to form covalent bonds (e.g., esters or ethers) with a polymer matrix or another nanoparticle, creating a strong interface for efficient load transfer. While specific studies employing this compound for this purpose are not prominent, the functionalization of graphene oxide and other nanoparticles with molecules containing hydroxyl or amine groups is a well-established strategy for creating stable, high-performance composites. lboro.ac.uk
Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that are highly dependent on their size and surface chemistry. mdpi.com Their synthesis often involves the reaction of precursor materials in the presence of capping agents or surfactants that control crystal growth and provide stability. While various organic ligands are used for this purpose, there is no specific mention in the available literature of this compound being used as a ligand or precursor in the synthesis of quantum dots.
However, related nitrophenol compounds are often the target analyte for sensors constructed from quantum dots. For example, fluorescent carbon quantum dots have been synthesized to act as selective and sensitive probes for the detection of o-nitrophenol. researchgate.net This indicates a strong interaction between the QD surface and the nitrophenol molecule, which is a prerequisite for a molecule to act as a capping agent. The synthesis of other nanostructures, such as gold or palladium nanoparticles, often involves "green" methods using plant extracts that are rich in polyphenolic compounds. nih.gov These compounds act as both reducing and capping agents. The phenolic nature of this compound suggests it could potentially play a similar role, although specific research demonstrating this application is not currently available.
Properties of Functionalized Materials
The introduction of functional molecules like nitrophenols onto the surface of nanomaterials can significantly alter the bulk properties of the resulting composites. These changes can affect mechanical, thermal, optical, and electronic characteristics.
The mechanical and thermal properties of polymer composites are highly dependent on the quality of the interface between the filler (e.g., nanoparticles or fibers) and the polymer matrix. Effective functionalization can lead to significant improvements. For instance, studies on graphene-enhanced carbon fiber reinforced polymers (g-CFRP) and other nanocomposites show that functionalization can lead to an increased storage modulus and improved thermal conductivity. lboro.ac.ukresearchgate.net The improvement is often attributed to stronger interfacial adhesion, which allows for more efficient stress transfer from the matrix to the reinforcement and better phonon transport across the interface.
While no specific data exists for materials functionalized with this compound, general principles suggest that its polar hydroxyl and nitro groups could enhance adhesion with polar polymer matrices like polyurethane or epoxies through hydrogen bonding. This could potentially improve tensile strength and toughness. lboro.ac.uk Conversely, the functionalization process can sometimes introduce defects into the nanomaterial's structure, which might negatively impact properties if not carefully controlled. mdpi.com The thermal stability of composites can also be enhanced; for example, adding functionalized graphene oxide to polyurethane has been shown to increase its degradation temperature. lboro.ac.uk
Table 1: Illustrative Mechanical and Thermal Properties of Functionalized Composites (Note: This table is based on general findings for functionalized composites and does not represent specific data for this compound, as such data is not available in the reviewed literature.)
| Property | Unfunctionalized Composite | Functionalized Composite | Potential Enhancement Source |
| Tensile Strength | Lower | Higher | Improved interfacial adhesion and stress transfer. lboro.ac.uk |
| Storage Modulus | Lower | Higher | Better filler dispersion and matrix interaction. researchgate.net |
| Thermal Conductivity | Lower | Higher | Reduced interfacial thermal resistance. mdpi.com |
| Thermal Stability (TGA) | Lower | Higher | Stronger bonding and restricted thermal motion of polymer chains at the interface. lboro.ac.uk |
Nitrophenols are known to be optically active molecules due to the electronic transitions involving the aromatic ring, the phenolic group, and the nitro group. escholarship.org These properties can be transferred to a material upon functionalization. P-nitrophenol, for example, is a well-known material used in non-linear optical (NLO) applications because of its large hyperpolarizability. researchgate.net Materials exhibiting NLO properties are crucial for technologies like optical switching. researchgate.net The molecular structure of this compound suggests it may also possess interesting optical properties, but specific experimental data on its NLO characteristics or the properties of materials functionalized with it are lacking.
Functionalization of conductive nanomaterials like CNTs can alter their electronic properties. While non-covalent functionalization generally preserves the electronic structure, covalent bonding can introduce sp³-hybridized defects on the nanotube surface. nih.gov These defects can act as scattering sites for electrons, potentially altering the material's conductivity. The specific impact would depend on the nature and density of the functional groups attached.
The structure of this compound, with its acidic phenolic proton and electron-withdrawing nitro group, makes it a potential candidate for use in chemical sensors, particularly for anion detection. The hydroxyl group can act as a hydrogen-bond donor, a common recognition motif for anions like fluoride, acetate (B1210297), or phosphate. In the broader field of chemical sensing, molecules with similar structures are often used as the active component in a sensor. For example, fluorescent molecular clips and coordination polymers have been specifically designed to bind with nitrophenols, causing a detectable change in fluorescence for sensing purposes. nih.govacs.orgnih.gov
While these examples typically feature nitrophenols as the analyte being detected, the reverse is also plausible. A material functionalized with this compound could potentially have its chromophoric or fluorophoric properties altered upon binding to a target anion. The interaction with the anion would deprotonate the phenolic hydroxyl group or form a hydrogen bond, leading to a shift in the absorption or emission spectrum that could be measured. However, there are no specific studies in the reviewed literature that demonstrate the use of materials functionalized with this compound for anion sensing applications.
Conclusion and Future Research Directions
Summary of Key Findings and Research Gaps
3-(Hydroxymethyl)-5-nitrophenol is a niche chemical compound with functionalities that suggest potential in various chemical and material science domains. The primary route to its synthesis involves the nitration of a phenol (B47542) derivative followed by subsequent functional group manipulations. Key findings indicate that its hydroxyl and nitro groups are the primary sites of reactivity, allowing for a range of chemical transformations. However, a significant gap in the current body of research is the limited availability of comprehensive studies focused specifically on this molecule. Much of the existing information is inferred from research on related nitrophenol compounds. There is a lack of detailed reports on optimized synthesis protocols, extensive reaction profiling, and in-depth characterization of its physicochemical properties. Furthermore, while its potential as a building block in organic synthesis is recognized, there are few documented examples of its direct application in the creation of complex molecules or functional materials.
Emerging Research Areas for this compound
Emerging research on functionalized phenols and nitrophenols points to several promising avenues for this compound. One key area is in the development of novel polymers and materials. The hydroxyl and nitro groups can be exploited for polymerization reactions or for grafting onto other polymer backbones to impart specific properties such as altered solubility, thermal stability, or chemical resistance.
Another emerging application lies in the field of medicinal chemistry. Nitrophenol derivatives have been investigated for a variety of biological activities. mdpi.com The specific substitution pattern of this compound could lead to unique pharmacological profiles. Research into its potential as a scaffold for the synthesis of new therapeutic agents is a viable future direction.
Furthermore, the reactivity of the nitro group opens up possibilities for its use in sensor technology. acs.orgnih.gov The reduction of the nitro group to an amino group can be triggered by specific analytes, leading to a detectable colorimetric or fluorescent signal. The development of chemosensors based on this compound for the detection of metal ions or other species is an area ripe for exploration.
Potential for Interdisciplinary Research and Collaboration
The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. Collaboration between organic chemists, materials scientists, and biologists could unlock its full potential. For instance, synthetic chemists could focus on developing efficient and scalable syntheses of the compound and its derivatives. chemistryviews.org Materials scientists could then investigate the properties of polymers and other materials incorporating these novel building blocks.
In parallel, biochemists and pharmacologists could explore the biological activity of these new compounds, potentially leading to the discovery of new drug candidates. nih.gov The development of sensors based on this molecule would necessitate collaboration between analytical chemists and engineers to design and fabricate functional sensor devices. Moreover, computational chemists could play a crucial role in predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.
Challenges and Opportunities in the Field
A primary challenge in advancing the research on this compound is its limited commercial availability and the associated costs of custom synthesis. paspk.org This can be a significant barrier for exploratory research. Developing a cost-effective and high-yielding synthesis protocol is therefore a critical first step to enabling broader investigation. paspk.org
Another challenge lies in the selective functionalization of the molecule. The presence of multiple reactive sites—the phenolic hydroxyl, the benzylic hydroxyl, and the nitro group—requires careful control of reaction conditions to achieve desired transformations. Overcoming this challenge would provide access to a wide array of novel derivatives with tailored properties.
Despite these challenges, the opportunities are substantial. The unique combination of functional groups in this compound makes it a versatile platform for fundamental chemical research and for the development of new technologies. As synthetic methods become more refined and the understanding of its chemical behavior deepens, it is anticipated that this compound will find increasing application in diverse scientific and industrial fields. The exploration of its properties and applications represents a significant opportunity for innovation at the intersection of chemistry, materials science, and biology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-(Hydroxymethyl)-5-nitrophenol?
- Synthesis: While direct synthesis protocols are not detailed in the evidence, nitrophenol derivatives are typically synthesized via nitration of phenolic precursors followed by hydroxymethylation. For example, controlled nitration under low temperatures (0–5°C) using nitric acid/sulfuric acid mixtures can minimize byproducts . Hydroxymethylation may employ formaldehyde under alkaline conditions.
- Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns, LC-MS for molecular weight verification (C7H7NO4; MW 169.14), and HPLC (C18 column, methanol/water mobile phase) for purity assessment (>95%) .
Q. How should this compound be stored to ensure stability?
- Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Pre-purge storage vials with inert gas (e.g., nitrogen) to avoid oxidation. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .
Q. What analytical techniques are optimal for detecting impurities in this compound?
- High-resolution mass spectrometry (HRMS) identifies trace impurities via exact mass matching. Pair with reverse-phase HPLC (e.g., Zorbax Eclipse Plus C18, 0.1% formic acid in acetonitrile/water gradient) for separation. Quantify impurities using external calibration curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicokinetic data across species for nitrophenol derivatives?
- Conduct interspecies comparative studies using radiolabeled this compound to track absorption/distribution. Combine in vitro models (e.g., human hepatocytes) with in vivo rodent assays. Validate findings via LC-MS/MS metabolite profiling and address interspecies variability in cytochrome P450 enzyme activity .
Q. What methodologies are recommended for assessing placental transfer and fetal toxicity of nitrophenols?
- Use ex vivo human placental perfusion models to evaluate 4-nitrophenol (structurally similar) placental permeability. Pair with fetal hemoglobin binding assays to assess susceptibility. For in vivo extrapolation, employ pregnant rodent models with dose-response profiling (0.1–100 mg/kg) .
Q. How can computational modeling predict the reactivity of this compound in environmental systems?
- Apply density functional theory (DFT) to calculate reaction pathways for hydroxyl radical interactions. Simulate degradation products (e.g., quinone intermediates) using software like Gaussian. Validate predictions via experimental ozonation studies and GC-MS analysis .
Q. What strategies optimize HPLC methods for separating nitroaromatic isomers in complex matrices?
- Use a phenyl-hexyl stationary phase for enhanced π-π interactions with nitro groups. Adjust mobile phase pH to 2.5–3.0 (acetic acid buffer) to protonate phenolic -OH, improving peak symmetry. Spike deuterated internal standards (e.g., d3-4-nitrophenol) for quantification accuracy .
Q. How should researchers design ecotoxicology studies for this compound?
- Follow OECD Test Guidelines (e.g., TG 201: Daphnia magna acute toxicity). Test at environmentally relevant concentrations (0.1–10 mg/L) in freshwater systems. Include metabolite monitoring (e.g., nitrophenol degradation products) via high-resolution orbitrap MS .
Methodological Notes
- Data Gaps : Limited human toxicokinetic data necessitate cautious extrapolation from animal models. Prioritize in vitro-in vivo correlation (IVIVC) studies .
- Contradictions : Address conflicting stability reports by conducting stress testing under GLP conditions and publishing raw data for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
